![molecular formula C25H20N6O3 B2503406 2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251583-31-9](/img/structure/B2503406.png)

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

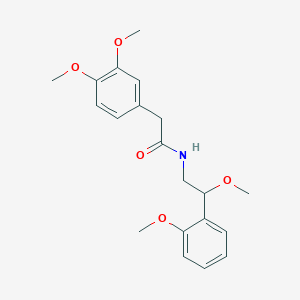

The compound "2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems such as pyrrolidine, oxadiazole, and triazolopyridine. These systems are known for their prevalence in compounds with significant pharmacological properties.

Synthesis Analysis

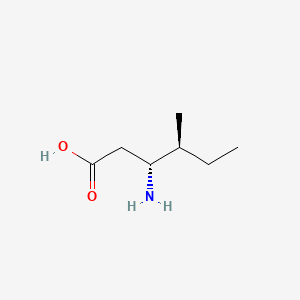

The synthesis of related pyrrolidine derivatives can be achieved through asymmetric syntheses, as described in the first paper, where a novel chiral pyrrolidine synthon is reacted with various organometallic reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines . Similarly, the synthesis of oxadiazole and triazolopyridine derivatives is discussed in the second and fourth papers, where different synthetic routes are employed to obtain the desired heterocyclic systems . The fifth paper presents a TBAI/TBHP-catalyzed synthesis of triazolopyridines, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

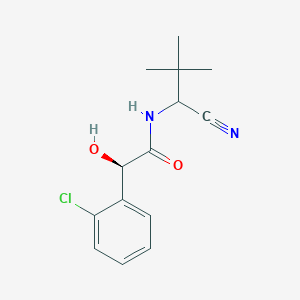

The molecular structure of related compounds has been confirmed using various analytical techniques. For instance, the crystal structure of a chiral pyrrolidine synthon was confirmed by X-ray crystallography . In another study, the structures of novel oxadiazole derivatives were confirmed by IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

The reactivity of the pyrrolidine system with organometallic reagents suggests that the compound may also undergo similar reactions, potentially leading to a variety of substituted derivatives . The oxadiazole and triazolopyridine rings in the compound may also participate in various chemical reactions, as indicated by the synthesis of related compounds involving condensation and oxidative cleavage reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the solubility, melting points, and stability of the compound may be similar to those of the pyrrolidine, oxadiazole, and triazolopyridine derivatives described in the papers .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

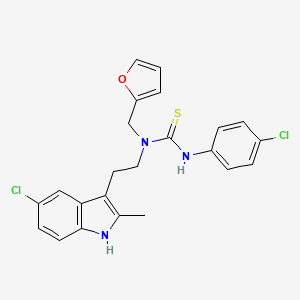

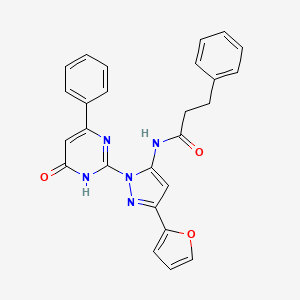

The synthesis of heterocyclic compounds containing 1,2,4-triazole and 1,2,4-oxadiazole rings is a subject of considerable interest due to the biological significance of these motifs. One approach to synthesizing these compounds involves cyclization reactions of hydrazides and semicarbazides with carbon disulfide and sulfuric acid, leading to the formation of 1,3,4-thiadiazole derivatives. Another method includes the reaction of amidoximes with chloropyridines, followed by hydrazinolysis and ester formation to yield various [1,2,4]triazolo[4,3-a]pyridine derivatives with the oxadiazole cycle in positions 6, 7, and 8. These synthetic routes are crucial for developing novel compounds with potential biological activities (El‐Sayed et al., 2008; Karpina et al., 2019).

Potential Biological Activities

The biological assessment of compounds bearing the 1,2,4-triazolo[4,3-a]pyridine and 1,2,4-oxadiazole scaffolds is driven by their interesting range of biological properties. For instance, the synthesis of novel acetamides containing the 1,2,4-oxadiazole cycle and their subsequent biological evaluation underline the importance of these compounds in medicinal chemistry. The diverse set of synthesized analogs often undergoes screening for antimicrobial, antifungal, and antiprotozoal activities, showcasing the versatility of these heterocyclic compounds in contributing to new therapeutic agents (Karpina et al., 2019; Dürüst et al., 2012).

Propiedades

IUPAC Name |

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O3/c32-21-9-5-14-29(21)19-12-10-17(11-13-19)16-31-25(33)30-15-4-8-20(23(30)27-31)24-26-22(28-34-24)18-6-2-1-3-7-18/h1-4,6-8,10-13,15H,5,9,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGRTYKRILPODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2503324.png)

![Ethyl 4-[[2-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2503327.png)

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)

![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)